molecular formula C18H16Cl2N2O2 B5008232 1-[4-(2,4-dichlorophenoxy)butanoyl]-2-methyl-1H-benzimidazole

1-[4-(2,4-dichlorophenoxy)butanoyl]-2-methyl-1H-benzimidazole

Cat. No. B5008232
M. Wt: 363.2 g/mol
InChI Key: BAERJUXOZMYGPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2,4-dichlorophenoxy)butanoyl]-2-methyl-1H-benzimidazole, also known as DMXAA, is a synthetic compound that has been found to exhibit antitumor activity. This compound was first synthesized in the 1980s and was initially developed as a potential treatment for viral infections. However, subsequent research has shown that DMXAA has potent antitumor activity, making it a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 1-[4-(2,4-dichlorophenoxy)butanoyl]-2-methyl-1H-benzimidazole is not fully understood, but it is thought to involve the activation of the immune system. This compound has been shown to stimulate the production of cytokines, which are proteins that play a key role in the immune response. These cytokines, in turn, activate immune cells such as macrophages and natural killer cells, which are involved in the destruction of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its immune-stimulating properties, this compound has been shown to inhibit the formation of new blood vessels, which is a process known as angiogenesis. This is important because tumors require a blood supply to grow and spread, and by inhibiting angiogenesis, this compound can help to starve tumors of the nutrients they need to survive.

Advantages and Limitations for Lab Experiments

One advantage of 1-[4-(2,4-dichlorophenoxy)butanoyl]-2-methyl-1H-benzimidazole is its broad-spectrum antitumor activity. This compound has been shown to be effective against a wide range of tumors, making it a promising candidate for cancer therapy. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in vivo.

Future Directions

There are a number of future directions for research on 1-[4-(2,4-dichlorophenoxy)butanoyl]-2-methyl-1H-benzimidazole. One area of interest is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to this compound therapy. Finally, there is ongoing research into the use of this compound in combination with other cancer therapies, such as immunotherapy and targeted therapy, to improve treatment outcomes.

Synthesis Methods

The synthesis of 1-[4-(2,4-dichlorophenoxy)butanoyl]-2-methyl-1H-benzimidazole involves the reaction of 2,4-dichlorophenol with butyric anhydride to form 4-(2,4-dichlorophenoxy)butyric acid. This acid is then reacted with methyl anthranilate to form the final product, this compound.

Scientific Research Applications

1-[4-(2,4-dichlorophenoxy)butanoyl]-2-methyl-1H-benzimidazole has been extensively studied for its antitumor activity. In preclinical studies, this compound has been shown to inhibit the growth of a wide range of tumors, including lung, breast, and colon cancers. This compound has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-1-(2-methylbenzimidazol-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2/c1-12-21-15-5-2-3-6-16(15)22(12)18(23)7-4-10-24-17-9-8-13(19)11-14(17)20/h2-3,5-6,8-9,11H,4,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAERJUXOZMYGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(=O)CCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.